molecular formula C13H18BrN B13082379 N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine

Cat. No.: B13082379
M. Wt: 268.19 g/mol
InChI Key: YXWBOATZIIOKLU-UHFFFAOYSA-N
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Description

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine is a chemical compound with the molecular formula C13H18BrN and a molecular weight of 268.19 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom and a cyclopentanamine group attached to a methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: De-brominated compounds

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopentanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • N-(4-Bromo-2-methylphenyl)-2-chloro-4-nitrobenzamide
  • N-(2-Bromo-4-methylphenyl)-2-iodobenzamide

Uniqueness

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine is unique due to its specific structure, which includes a cyclopentanamine group attached to a brominated methylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C13H18BrN/c1-10-6-7-11(13(14)8-10)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3

InChI Key

YXWBOATZIIOKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CCCC2)Br

Origin of Product

United States

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